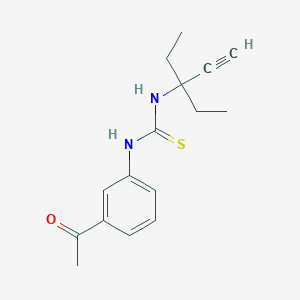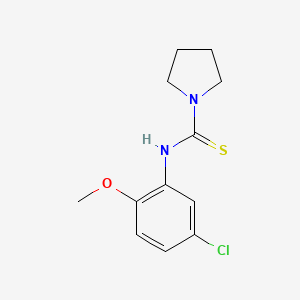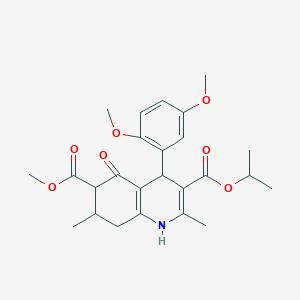
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea
Overview
Description
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea, also known as ADPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ADPT belongs to the class of thiourea compounds, which have been widely studied for their biological and pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which may contribute to the anticancer activity of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In animal studies, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to reduce tumor growth and improve survival rates in mice with breast cancer.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anticancer and anti-inflammatory properties. However, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the use of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea in the development of new materials and catalysts, which could have a range of industrial applications.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases. In materials science, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-5-16(6-2,7-3)18-15(20)17-14-10-8-9-13(11-14)12(4)19/h1,8-11H,6-7H2,2-4H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZHSYKHCQXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=S)NC1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4115888.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4115894.png)

![7-chloro-2-(2-methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115908.png)

![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115938.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)
![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4115975.png)
![N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115980.png)